

DC-TEADin02 CAS number and molecular weight

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Compound of Interest

Compound Name: DC-TEADin02

Cat. No.: B10830747

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In-depth Technical Guide: DC-TEADin02

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DC-TEADin02**, a potent and covalent inhibitor of TEA Domain (TEAD) transcription factors. This document details its chemical properties, mechanism of action within the Hippo signaling pathway, and protocols for key experimental assays.

Core Compound Data

DC-TEADin02 is a small molecule inhibitor that targets the autopalmitylation of TEAD proteins, a critical post-translational modification for their activity.

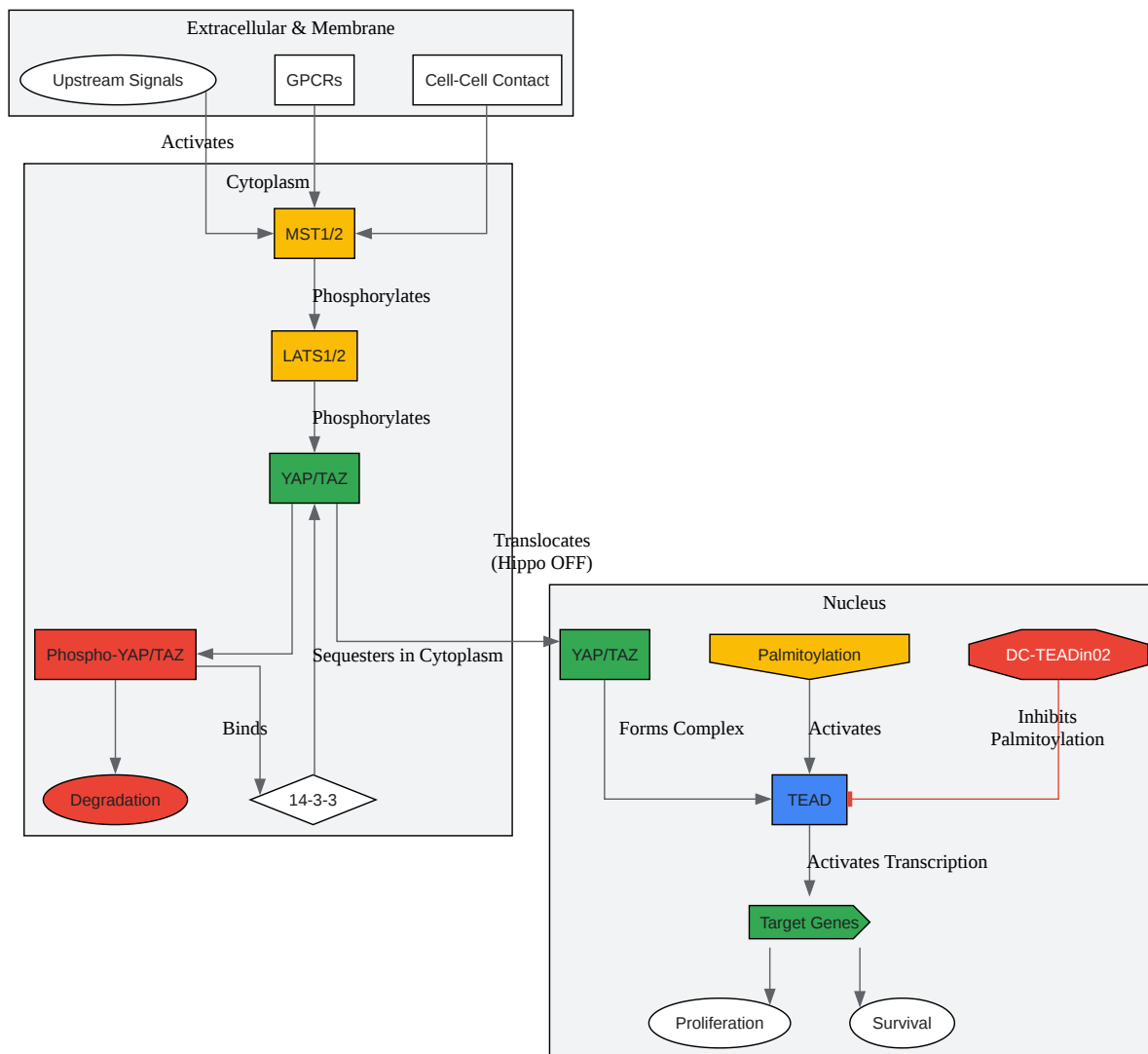
Property	Value
CAS Number	2380228-45-3[1][2][3]
Molecular Weight	323.41 g/mol [1][3]
Molecular Formula	C ₁₉ H ₁₇ NO ₂ S
Mechanism of Action	Covalent inhibitor of TEAD autopalmitylation
Primary Target	TEAD family of transcription factors

Mechanism of Action and the Hippo Signaling Pathway

DC-TEADin02 exerts its effects by disrupting the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. The core of the Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).

When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.

TEAD autopalmitoylation, a process where TEAD attaches a palmitate molecule to itself, is essential for its interaction with YAP/TAZ. **DC-TEADin02** covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD. This irreversible binding prevents autopalmitoylation, thereby disrupting the formation of the YAP/TAZ-TEAD transcriptional complex and inhibiting downstream gene expression.



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Caption: The Hippo Signaling Pathway and the inhibitory action of **DC-TEADin02**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **DC-TEADin02**.

TEAD Autopalmitoylation Assay (Acyl-Biotin Exchange)

This assay is designed to assess the autopalmitoylation status of TEAD proteins in the presence or absence of **DC-TEADin02**.

Materials:

- Cells expressing the TEAD protein of interest.
- Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 10% glycerol, and protease inhibitors).
- Blocking Buffer (Lysis Buffer containing 50 mM N-ethylmaleimide (NEM)).
- Hydroxylamine (HAM) solution (0.7 M hydroxylamine, pH 7.4).
- Tris-HCl (1 M, pH 7.4).
- Thiol-reactive biotin (e.g., Biotin-BMCC).
- Streptavidin-agarose beads.
- Wash Buffer (Lysis Buffer with 0.1% SDS).
- SDS-PAGE and Western blotting reagents.
- Anti-TEAD antibody.

Procedure:

- Treat cells with **DC-TEADin02** or vehicle control for the desired time.
- Lyse cells in Blocking Buffer and incubate for 1 hour at 4°C to block free thiol groups.
- Precipitate proteins using acetone and resuspend the pellet in a buffer containing 1% SDS.

- Divide each sample into two aliquots. Treat one aliquot with HAM solution and the other with Tris-HCl (as a negative control) for 1 hour at room temperature to cleave thioester bonds.
- Add thiol-reactive biotin to both aliquots and incubate for 1 hour at room temperature to label the newly exposed thiol groups.
- Perform a second acetone precipitation to remove excess biotin.
- Resuspend the protein pellets in Lysis Buffer and incubate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (formerly palmitoylated) proteins.
- Wash the beads extensively with Wash Buffer.
- Elute the captured proteins by boiling in SDS-PAGE sample buffer.
- Analyze the eluates by Western blotting using an anti-TEAD antibody. A decrease in the TEAD signal in the **DC-TEADin02**-treated sample compared to the control indicates inhibition of autopalmitylation.

YAP/TAZ-TEAD Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if **DC-TEADin02** disrupts the interaction between YAP/TAZ and TEAD.^{[2][4][5][6]}

Materials:

- Cells co-expressing tagged versions of YAP/TAZ and TEAD (e.g., HA-YAP and FLAG-TEAD).
- Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
- Antibody against one of the tags (e.g., anti-FLAG antibody).
- Protein A/G magnetic beads.
- Wash Buffer (Co-IP Lysis Buffer).

- Elution Buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer).
- SDS-PAGE and Western blotting reagents.
- Antibodies against both tags (e.g., anti-FLAG and anti-HA).

Procedure:

- Treat cells with **DC-TEADin02** or vehicle control.
- Lyse the cells in Co-IP Lysis Buffer.
- Clarify the lysates by centrifugation.
- Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C.
- Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
- Wash the beads several times with Wash Buffer.
- Elute the protein complexes from the beads using Elution Buffer.
- Analyze the input lysates and the eluted immunoprecipitates by Western blotting using both anti-FLAG and anti-HA antibodies. A reduction in the amount of co-immunoprecipitated HA-YAP with FLAG-TEAD in the **DC-TEADin02**-treated sample indicates disruption of the protein-protein interaction.

TEAD-Responsive Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.[1][7][8][9][10]

Materials:

- A cell line stably expressing a luciferase reporter gene driven by a promoter containing TEAD binding sites (e.g., GTIIC-luciferase).
- Cell culture medium and reagents.

- **DC-TEADin02.**

- Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
- A luminometer.

Procedure:

- Seed the reporter cell line in a 96-well plate.
- The following day, treat the cells with a serial dilution of **DC-TEADin02** or vehicle control.
- Incubate for a period sufficient to observe changes in gene expression (e.g., 18-24 hours).
- Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
- A dose-dependent decrease in luciferase activity in the presence of **DC-TEADin02** indicates inhibition of TEAD transcriptional activity.



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Caption: A typical experimental workflow for characterizing **DC-TEADin02**.

This guide provides a foundational understanding of **DC-TEADin02** for researchers in the field of drug discovery and cancer biology. The provided protocols offer a starting point for the investigation of this and similar compounds targeting the Hippo-YAP/TAZ-TEAD signaling axis.

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